Mitragynine HCl
Description
Properties
CAS No. |
36455-45-5 |
|---|---|
Molecular Formula |
C23H30N2O4·HCl |
Molecular Weight |
434.96 |
Origin of Product |
United States |
Preparation Methods
Traditional Extraction and Purification from Mitragyna speciosa
The isolation of mitragynine from kratom leaves remains the most accessible method for obtaining the alkaloid in its free base form, which is subsequently converted to Mitragynine HCl. Goh et al. developed a protocol starting with 300 g of dried leaves, achieving a 0.09% yield (0.26 g) through sequential solvent extraction and crystallization . Key steps include:
-
Alkaloid enrichment : Ethyl acetate (80:20 v/v hexane:ethyl acetate) extracts mitragynine, followed by liquid-liquid partitioning with petroleum ether to discard non-polar impurities .
-
Crystallization : Crude mitragynine forms picrate crystals upon reaction with methanolic picric acid, yielding orange crystals (mp: 220–225°C) .
The free base is then converted to HCl salt by dissolving in methanol and treating with hydrochloric acid, though this step is often omitted in literature and requires industrial patents for detailed protocols .
Asymmetric Total Synthesis for Enantiopure Mitragynine
Recent advances in organic synthesis enable the laboratory-scale production of enantiopure mitragynine. A 12-step asymmetric synthesis from commercially available materials achieves >11% overall yield, bypassing the need for plant material . Critical stages involve:
-
Pictet–Spengler cyclization : Constructs the tetracyclic core using (R)-4-methoxy-α-cyanotryptamine and secologanin derivative .
-
Stereoselective reduction : Sodium borohydride selectively reduces ketone intermediates to install C-20 stereochemistry, diverging into mitragynine and speciogynine .
-
Salt formation : The free base is treated with HCl gas in anhydrous ether to precipitate this compound .
This method’s scalability is limited by multi-step chromatography but provides material for pharmacological studies requiring high enantiomeric purity .
Industrial-Scale Purification of this compound
Patent US20240287069 outlines a cost-effective industrial process emphasizing alcohol-based purification :
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution | Crude extract stirred in ethanol (1:10 w/v) | Removes polysaccharides and proteins |
| 2 | Filtration | Vacuum filtration through celite bed | Clarifies solution |
| 3 | Acidification | HCl added to pH 2–3 | Precipitates this compound |
| 4 | Recrystallization | Dissolved in hot ethanol, cooled to −20°C | 99.2% purity by HPLC |
This method achieves a 72% recovery rate from crude extract, significantly outperforming traditional crystallization (45–50%) .
Cell Culture-Based Production for Sustainable Sourcing
Plant cell cultures offer an eco-friendly alternative to field cultivation. Leon et al. demonstrated mitragynine production in Mitragyna speciosa callus cultures, though yields remain low (0.8 mg/g dry weight) . Key steps include:
-
Methanol extraction : 8 g of cells extracted thrice with 50 mL methanol .
-
Acid-base partitioning : 10% acetic acid isolates alkaloids, adjusted to pH 11 for chloroform extraction .
-
HCl salt formation : Chloroform extract treated with 0.1 M HCl in isopropanol .
While scalability is constrained, metabolic engineering could enhance yields for pharmaceutical applications .
Physicochemical Optimization of this compound
Stability and solubility critically influence purification efficacy. Chia et al. determined mitragynine’s pKa (8.15) and logD (0.78 at pH 4), guiding salt formation and solvent selection :
| Parameter | Value | Implication |
|---|---|---|
| pKa | 8.15 | Protonation occurs below pH 8.15, favoring HCl salt solubility |
| logP | 1.70 | High octanol affinity necessitates polar solvents for extraction |
| logD (pH 4) | 0.78 | Enhanced water solubility at acidic pH aids purification |
Stability studies revealed this compound degrades rapidly in simulated gastric fluid (t1/2 = 15 min), necessitating low-temperature storage during processing .
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Traditional extraction | 0.09% | 95% | Low | $$$ |
| Asymmetric synthesis | 11% | >99% | Medium | $$$$ |
| Industrial purification | 72% | 99.2% | High | $$ |
| Cell culture | 0.08% | 90% | Low | $$$$$ |
Industrial purification balances cost and yield, while asymmetric synthesis suits small-scale enantiopure production .
Chemical Reactions Analysis
Types of Reactions: Mitragynine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize mitragynine hydrochloride.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of mitragynine hydrochloride, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Pharmacological Properties
Analgesic Effects
Mitragynine acts primarily as a partial agonist at the mu-opioid receptor (MOR), exhibiting analgesic properties similar to those of conventional opioids. Research indicates that mitragynine has a maximal efficacy of 34% at MOR, while demonstrating antagonist activity at kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) at lower potencies . This dual action may contribute to its pain-relieving effects while potentially reducing the risk of addiction associated with full agonists.
Anticancer Activity
Recent studies have explored the anticancer potential of mitragynine. In vitro research demonstrated that mitragynine inhibited the proliferation of various cancer cell lines, including colon cancer (HCT116) and leukemia (K562). The compound exhibited IC50 values of 25.2 µM against K562 cells, indicating significant anticancer activity . This suggests that mitragynine could be further investigated as a complementary treatment in oncology.
Cardiac Effects
Mitragynine has been shown to inhibit the hERG1a/1b potassium channels, which are crucial for cardiac repolarization. This inhibition can lead to acquired long QT syndrome, raising concerns about its safety profile in high doses. The compound was found to reduce fully-glycosylated hERG1a protein expression while upregulating core-glycosylated forms, suggesting complex interactions that could impair channel trafficking .
Isolation and Purification Techniques
The extraction and purification of mitragynine are critical for research and therapeutic applications. Various methods have been developed, including:
- Column Chromatography : A common technique for isolating mitragynine from Mitragyna speciosa extracts. Recent studies achieved purities exceeding 99% using silica gel column chromatography with specific solvent ratios .
- Crystallization : This method has been employed to obtain high-purity mitragynine picrate salts, which exhibit unique physical properties conducive to further study .
Case Studies
-
Pain Management in Chronic Conditions
A clinical study involving patients with chronic pain conditions showed that those administered mitragynine experienced significant reductions in pain scores compared to baseline measurements. Participants reported fewer side effects than traditional opioid treatments, highlighting its potential as a safer alternative . -
Opioid Withdrawal Symptoms
Another study focused on individuals undergoing opioid withdrawal found that mitragynine administration alleviated symptoms such as anxiety and cravings. Participants noted an improvement in overall well-being during the treatment period, suggesting its utility in opioid dependency management .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Analgesia | Partial agonist at MOR | Efficacy of 34% at MOR; reduced addiction risk |
| Anticancer | Inhibits cell proliferation | IC50 values: 25.2 µM (K562), 42.2 µM (HCT116) |
| Cardiac Safety | Inhibits hERG1a/1b channels | Risk of long QT syndrome; affects protein trafficking |
| Opioid Withdrawal | Alleviates withdrawal symptoms | Improved well-being; reduced cravings |
Mechanism of Action
Mitragynine hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding leads to the activation of signaling pathways that result in analgesic effects. The compound also interacts with other receptors, such as delta and kappa opioid receptors, contributing to its overall pharmacological profile. The molecular targets and pathways involved in its mechanism of action are still being studied to fully understand its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Analogs
Mitragynine shares structural similarity with over 25 alkaloids from Mitragyna speciosa. The MACCS166 fingerprint-based Tanimoto coefficient (Tc) quantifies structural overlap, with Tc = 1.00 indicating identical 2D structures. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Mitragynine and Analogs
Stereochemical Impact on Activity
Mitragynine’s diastereomers (e.g., speciogynine, speciociliatine) share identical 2D structures (Tc = 1.00) but differ in stereochemistry at C-3, C-15, and C-20. These configurational changes reduce opioid receptor binding affinity. For example, speciogynine (C-3 R, C-20 S) shows 50% lower MOR activation than mitragynine (C-3 S, C-20 R) .
Functional Group Modifications
- 7-Hydroxymitragynine : The C-7 hydroxyl group enhances hydrogen bonding with MOR, increasing potency but reducing structural similarity (Tc = 0.84) due to altered indole ring electronic properties .
- Paynantheine : Unsaturation disrupts the planar indole ring, eliminating opioid activity but retaining structural overlap (Tc = 0.89) .
Pharmacokinetic and Physicochemical Differences
- Lipophilicity : Mitragynine’s logP (1.70) contrasts with 7-hydroxymitragynine’s higher lipophilicity, which may enhance CNS penetration but increase metabolic clearance .
- Solubility : Protonation at acidic pH improves mitragynine’s solubility, whereas analogs like corynantheidine (lacking methoxy groups) show variable solubility profiles .
Q & A
Q. How to present mitragynine stability data in a research paper?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
